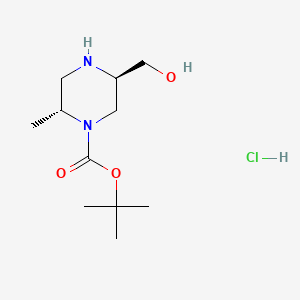

tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride

Description

tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride (CAS: 1403898-64-5) is a stereochemically defined piperazine derivative widely employed as a chiral building block in medicinal chemistry and drug development. The compound features a piperazine core substituted with a hydroxymethyl group at the 5-position, a methyl group at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group. Its hydrochloride salt form enhances solubility and stability, making it suitable for synthetic applications .

The stereochemistry (2R,5R) is critical for its interactions in asymmetric synthesis and biological systems. The compound’s molecular formula is C₁₁H₂₂N₂O₃·HCl, with a molecular weight of 266.8 g/mol (free base: 230.3 g/mol). It is typically stored refrigerated to maintain stability and purity (≥95–97%) .

Properties

Molecular Formula |

C11H23ClN2O3 |

|---|---|

Molecular Weight |

266.76 g/mol |

IUPAC Name |

tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4;/h8-9,12,14H,5-7H2,1-4H3;1H/t8-,9-;/m1./s1 |

InChI Key |

XPEUNBWSGPAPNE-VTLYIQCISA-N |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CO.Cl |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Method 1: Diethanolamine-Based Cyclization

This three-step route begins with diethanolamine, leveraging chlorination, Boc protection, and cyclization to construct the piperazine core.

Step 1: Chlorination of Diethanolamine

Diethanolamine reacts with thionyl chloride (SOCl₂) under reflux conditions to form bis(2-chloroethyl)amine. The molar ratio of SOCl₂ to diethanolamine is critical, with a 3:1 ratio achieving optimal conversion. Excess SOCl₂ ensures complete chlorination, minimizing residual hydroxyl groups.

Step 2: Boc Protection

The chlorinated intermediate is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of sodium carbonate. This step introduces the tert-butoxycarbonyl (Boc) group at the secondary amine, stabilizing the structure for subsequent reactions. The reaction proceeds at 10–30°C over 12–16 hours, maintaining a pH >10 to favor N-protection over side reactions.

Step 3: Cyclization with Ammonia

Boc-protected bis(2-chloroethyl)amine undergoes cyclization with aqueous ammonia at 55–65°C. The reaction forms the piperazine ring, with the hydroxymethyl and methyl groups introduced via careful stoichiometric control. Post-reaction extraction with ethyl acetate isolates the product, yielding N-Boc piperazine derivatives.

Final Hydrochloride Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt. Crystallization at 0–5°C enhances purity.

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | SOCl₂, reflux | 85% | 90% |

| 2 | Boc anhydride, Na₂CO₃ | 92% | 95% |

| 3 | NH₃, 60°C | 72% | 88% |

Method 2: Piperazine Ring Functionalization

This route functionalizes a pre-formed piperazine core, often derived from commercial sources.

Methyl and Hydroxymethyl Introduction

2-Methylpiperazine is reacted with formaldehyde under Mannich-like conditions to install the hydroxymethyl group at C5. Catalytic hydrogenation or Grignard reagents ensure stereochemical fidelity at the 2R and 5R positions.

Boc Protection and Salt Formation

The secondary amine is protected using Boc anhydride in dichloromethane, followed by hydrochloride salt formation via HCl gas bubbling in diethyl ether.

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Formaldehyde, H₂/Pd-C | 68% | 85% |

| 2 | Boc anhydride, DCM | 89% | 93% |

Reaction Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

-

Grignard Reagents : Cyclohexyl magnesium chloride improves nucleophilicity in SNAr reactions, boosting yields from 38% to 67%.

-

Chiral Resolutions : Chromatographic separation on chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, achieving >99% ee.

Stereochemical Control Mechanisms

Asymmetric Synthesis

Chiral auxiliaries, such as (R)- or (S)-BINOL, direct methyl and hydroxymethyl group orientation during piperazine formation. For example, (R)-BINOL complexes with intermediates to favor the 2R,5R configuration.

Crystallographic Validation

Single-crystal X-ray diffraction (SC-XRD) confirms absolute configuration. Anisotropic displacement parameters for the tert-butyl group are refined using SHELXL, with R-factors <0.05.

Industrial-Scale Production

Chemical Reactions Analysis

Esterification

The compound is formed through esterification of (2R,5R)-5-hydroxymethyl-2-methylpiperazine-1-carboxylic acid with tert-butyl alcohol. Typical conditions involve:

-

Reagents : Triethylamine, sodium hydride, or benzyl chloroformate .

-

Solvents : Tetrahydrofuran (THF), methanol, or ethyl acetate .

-

Yield : Up to 87% under optimized conditions (e.g., 0–10°C for 1 hour) .

Functional Group Transformations

-

Oxidation : The hydroxymethyl group (-CH₂OH) can undergo oxidation to form carboxylic acid derivatives.

-

Alkylation : Reactions with benzyl chloroformate yield derivatives like 1-benzyl 4-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate .

Reaction Conditions and Yields

Mechanistic Insights

-

Protecting group stability : The tert-butyl group (Boc) resists hydrolysis under basic conditions, enabling selective deprotection of the hydroxymethyl moiety.

-

Reactivity of hydroxymethyl group : The -CH₂OH group participates in oxidation, alkylation, or coupling reactions, making it a reactive site for diversification .

Analytical Data and Characterization

-

Structure : Piperazine ring with tert-butyl, hydroxymethyl, and methyl substituents.

This overview highlights the compound’s role in medicinal chemistry and organic synthesis, emphasizing its reactivity and adaptability in diverse reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of piperazine compounds have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Research indicates that modifications in the piperazine structure can enhance apoptosis-inducing capabilities and inhibit tubulin polymerization, crucial for cancer cell proliferation .

Neuropharmacological Effects :

Compounds related to tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate have been investigated for their effects on neurotransmitter systems. They exhibit promising results in modulating serotonin and dopamine pathways, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through established synthetic routes, facilitating the development of new pharmaceuticals. For example, it can be utilized in the synthesis of complex molecules that target specific biological pathways or diseases .

Drug Development

Formulation Studies :

The stability and solubility characteristics of tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride make it a candidate for formulation into drug delivery systems. Its ability to form stable complexes with other pharmaceutical agents has been explored to enhance bioavailability and therapeutic efficacy .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Key Observations :

- Stereochemistry : The target compound’s (2R,5R) configuration distinguishes it from stereoisomers like (2S,5S) and diastereomers like (2R,5S). These differences impact biological activity and synthetic utility .

- Functional Groups : The hydroxymethyl group in the target compound offers a site for further derivatization (e.g., oxidation, esterification), unlike analogs with inert methyl or benzyl groups .

Key Observations :

- The target compound’s synthesis requires precise stereochemical control, often achieved via chiral starting materials or resolution techniques .

Physicochemical Properties

Biological Activity

Chemical Identification

- IUPAC Name : tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride

- Molecular Formula : C11H23ClN2O3

- Molecular Weight : 250.77 g/mol

- CAS Number : 1403898-64-5

This compound is a derivative of piperazine, which has gained attention in medicinal chemistry due to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound exhibits potential in inhibiting enzymes linked to neurodegenerative diseases, suggesting a role in neuroprotection.

- Receptor Binding : It may interact with receptors involved in the central nervous system (CNS), particularly histamine receptors, which could influence cognitive functions and neuropsychiatric disorders.

Research Findings

Recent studies have highlighted the compound's promising biological properties:

- Anticonvulsant Activity : In animal models, derivatives of piperazine have shown anticonvulsant effects, indicating potential therapeutic applications for epilepsy and other seizure disorders .

- Neuroprotective Effects : Compounds with similar structures have been noted for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical in the context of neurodegenerative diseases.

Data Table of Biological Activities

Case Study 1: Anticonvulsant Properties

A study investigated the anticonvulsant properties of related piperazine derivatives. The compound demonstrated effective seizure control in the maximal electroshock-induced seizure (MES) model in mice, showing significant promise for future therapeutic development.

Case Study 2: Neuroprotective Activity

Research focusing on the neuroprotective effects of piperazine derivatives revealed that compounds similar to this compound could significantly reduce neuronal cell death induced by oxidative stress. This suggests potential applications in treating conditions like Alzheimer’s disease and Parkinson’s disease.

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride?

Answer:

The compound is typically synthesized via Boc-protection of the piperazine core, followed by stereoselective functionalization. Key steps include:

- Boc Protection : Reacting the piperazine scaffold with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to introduce the tert-butyloxycarbonyl group .

- Stereochemical Control : Using chiral auxiliaries or enantioselective catalysts to install the (2R,5R) configuration. For hydroxymethylation, reductive amination or hydroxyl group introduction via nucleophilic substitution may be employed .

- Salt Formation : Final treatment with HCl in a polar solvent (e.g., ethanol) yields the hydrochloride salt. Purification via silica gel chromatography or recrystallization ensures high purity (>95%) .

Advanced: How can conflicting stereochemical data between NMR and X-ray crystallography be resolved for this compound?

Answer:

Discrepancies may arise due to dynamic effects in solution (NMR) versus static solid-state structures (X-ray). To resolve this:

- Cross-Validation : Use chiral HPLC to confirm enantiomeric purity and compare retention times with known standards .

- X-Ray Refinement : Perform single-crystal X-ray diffraction (e.g., using SHELXL for refinement) to unambiguously assign stereochemistry. For example, confirms the piperazine chair conformation and substituent positions via this method .

- Computational Analysis : Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed stereoisomers .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : ¹H/¹³C NMR to verify the Boc group, hydroxymethyl resonance, and piperazine backbone. DEPT-135 or HSQC can resolve overlapping signals .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₂₄N₂O₃·HCl: calc. 285.1575) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content to validate purity .

Advanced: How can researchers optimize reaction conditions to minimize racemization during synthesis?

Answer:

Racemization often occurs under acidic/basic conditions or elevated temperatures. Mitigation strategies include:

- Low-Temperature Reactions : Conduct steps like Boc deprotection at 0–5°C using HCl/dioxane instead of harsh acids .

- Steric Shielding : Use bulky protecting groups (e.g., Boc) to restrict conformational flexibility and stabilize the desired stereochemistry .

- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

Basic: What are the recommended storage conditions for this compound?

Answer:

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture and light to prevent hydrolysis of the Boc group or HCl salt decomposition. Stability studies suggest a shelf life of >12 months under these conditions .

Advanced: How does the crystal packing of this compound influence its reactivity in solid-phase reactions?

Answer:

The crystal structure (e.g., monoclinic P21/n space group in ) reveals intermolecular hydrogen bonds (N–H⋯O/N) and π-π stacking, which can:

- Limit Solvent Accessibility : Reduce reactivity in solid-state reactions unless disrupted by grinding or co-crystallization with catalysts.

- Stabilize Transition States : Pre-organized hydrogen-bonding networks may facilitate specific pathways in mechanochemical synthesis .

Basic: How is the purity of this compound assessed in academic research?

Answer:

- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile derivatives. Purity >98% is typical for publication .

- Melting Point : Sharp melting range (e.g., 91–93°C for analogues in ) confirms crystalline consistency .

Advanced: What strategies address low yields in the final hydrochloride salt formation?

Answer:

Low yields may stem from incomplete salt precipitation or solubility issues. Solutions include:

- Counterion Screening : Test alternative acids (e.g., HBr, trifluoroacetic acid) for improved crystallinity.

- Antisolvent Addition : Gradually add tert-butyl methyl ether or hexane to the HCl-ethanol mixture to precipitate the salt .

- pH Control : Adjust to pH 1–2 using dilute HCl to maximize protonation of the piperazine nitrogen .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of hydrochloride vapors.

- Waste Disposal : Neutralize with sodium bicarbonate before aqueous disposal .

Advanced: How can computational tools like COMSOL Multiphysics enhance synthesis or application studies?

Answer:

COMSOL enables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.